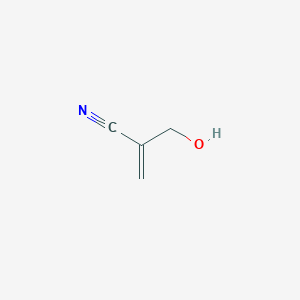

2-(Hydroxymethyl)-acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Molecular Structure Analysis

The molecular structure of a compound is determined by various factors such as the type of atoms involved, the arrangement of atoms, and the type of chemical bonds between the atoms. Techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) are used to investigate the molecular structure .Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, the physico-chemical properties of phenol-formaldehyde resins used in the production of laminated plastics depend on factors like the type and amount of catalyst, formaldehyde-to-phenol mole ratio, temperature, and time of the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can be investigated using various techniques and tools .Applications De Recherche Scientifique

Renewable Chemical Production

The transformation of biomass into valuable chemicals presents a sustainable alternative to petroleum-based processes. A notable study by Karp et al. (2017) highlights the efficient production of acrylonitrile, a precursor for plastics and fibers, from renewable sources. Using a catalyst of inexpensive titanium dioxide, this method achieves high yields of acrylonitrile from ethyl 3-hydroxypropanoate, derived from sugars, significantly reducing the environmental impact and reliance on fossil fuels (E. Karp et al., 2017).

Environmental Remediation

Research into the adsorption properties of acrylonitrile derivatives for environmental applications has led to the development of materials capable of selectively removing toxic metals and uranium from aqueous solutions. Sahiner et al. (2012) describe the creation of hydrogel particles with amidoxime groups that exhibit rapid and selective uptake of uranyl ions from groundwater, showcasing potential for on-site uranium contamination assessment and cleanup (N. Sahiner et al., 2012).

Advanced Material Synthesis

Acrylonitrile-based polymers have been studied for their application in creating robust and adhesive materials. Wu et al. (2013) developed hydrogels by photopolymerizing acrylate compounds with silicate nanoparticles, resulting in materials that exhibit significant mechanical and adhesive strengths. These hydrogels show promise for biomedical applications, such as tissue engineering matrices and wound dressings (Chia-Jung Wu et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(hydroxymethyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCSUIMCEIRRKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)